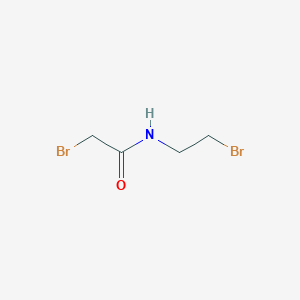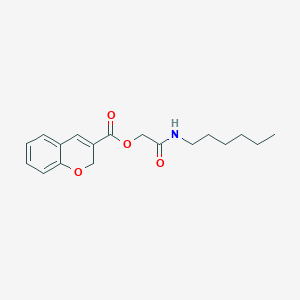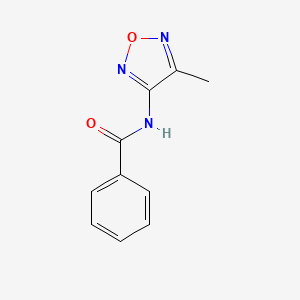
1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine dihydrochloride is a chemical compound that features a bromopyridine moiety linked to a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine dihydrochloride typically involves the reaction of 6-bromopyridine-3-carbaldehyde with 4-ethylpiperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine dihydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate may be employed.
Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Aplicaciones Científicas De Investigación
1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Mecanismo De Acción
The mechanism of action of 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine dihydrochloride involves its interaction with specific molecular targets. The bromopyridine moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromopyridine-3-methanol: A related compound with a hydroxymethyl group instead of the piperazine ring.
2-Bromo-5-methylpyridine: Another bromopyridine derivative with a methyl group at a different position.
6-Bromo-2-pyridinecarboxaldehyde: A compound with an aldehyde group instead of the piperazine ring.
Uniqueness
1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine dihydrochloride is unique due to the presence of both the bromopyridine and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C12H20BrCl2N3 |
|---|---|
Peso molecular |
357.11 g/mol |
Nombre IUPAC |
1-[(6-bromopyridin-3-yl)methyl]-4-ethylpiperazine;dihydrochloride |
InChI |
InChI=1S/C12H18BrN3.2ClH/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(13)14-9-11;;/h3-4,9H,2,5-8,10H2,1H3;2*1H |
Clave InChI |
GKEQWFICIRVFLE-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)CC2=CN=C(C=C2)Br.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Bromo-7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15216159.png)


![5-Chloro-6-nitrospiro[chroman-2,2'-indole]](/img/structure/B15216175.png)

![9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide](/img/structure/B15216193.png)

![7-Chloro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol](/img/structure/B15216208.png)
![N-{5-[2-(Ethylsulfanyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B15216215.png)

